molecular formula C12H18N2O6S B13515232 methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate

methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate

Cat. No.: B13515232
M. Wt: 318.35 g/mol
InChI Key: LSMBVNFOHBBBNI-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a sulfamoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.

    Esterification: The carboxylate ester can be formed through a Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

    tert-Butoxy Protection: The tert-butoxy group can be introduced through a protection reaction, where a hydroxyl group reacts with tert-butyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfonic acids and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the body.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate: Similar compounds include other pyrrole derivatives with sulfamoyl and ester groups.

    tert-Butyl 2-Oxomorpholine-4-carboxylate: Another compound with a similar tert-butoxy group and carboxylate ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H18N2O6S

Molecular Weight

318.35 g/mol

IUPAC Name

methyl 4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfamoyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H18N2O6S/c1-12(2,3)20-10(15)7-14-21(17,18)8-5-9(13-6-8)11(16)19-4/h5-6,13-14H,7H2,1-4H3

InChI Key

LSMBVNFOHBBBNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNS(=O)(=O)C1=CNC(=C1)C(=O)OC

Origin of Product

United States

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